(Z)-8-(2-methoxyethyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
Description
This compound belongs to the benzofuro-oxazin class, characterized by a fused benzofuran-oxazine scaffold. The (Z)-configuration refers to the spatial arrangement of the 2,3,4-trimethoxybenzylidene substituent relative to the methoxyethyl group at position 6. Key structural features include:
- Fused bicyclic core: Benzofuro[7,6-e][1,3]oxazin-3-one.
- Substituents: A 2,3,4-trimethoxybenzylidene group (electron-rich aromatic system) and a 2-methoxyethyl chain (enhancing solubility).
- Stereoelectronic properties: The Z-isomer stabilizes intramolecular interactions, influencing binding to biological targets like kinases or receptors .
Properties
IUPAC Name |
(2Z)-8-(2-methoxyethyl)-2-[(2,3,4-trimethoxyphenyl)methylidene]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO7/c1-26-10-9-24-12-16-17(30-13-24)8-6-15-20(25)19(31-22(15)16)11-14-5-7-18(27-2)23(29-4)21(14)28-3/h5-8,11H,9-10,12-13H2,1-4H3/b19-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHUFHHHHBRKHK-ODLFYWEKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC2=C(C=CC3=C2OC(=CC4=C(C(=C(C=C4)OC)OC)OC)C3=O)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1CC2=C(C=CC3=C2O/C(=C\C4=C(C(=C(C=C4)OC)OC)OC)/C3=O)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Benzofuro-Oxazin Derivatives
(Z)-2-(3,4-Dimethoxybenzylidene)-8-(4-Methoxyphenyl)-8,9-Dihydro-2H-Benzofuro[7,6-e][1,3]Oxazin-3(7H)-One
- Structural differences :
- Benzylidene substituent: 3,4-Dimethoxy (vs. 2,3,4-trimethoxy in the target compound).
- 8-position substituent: 4-Methoxyphenyl (vs. 2-methoxyethyl).
- Impact on properties :
- Reduced electron density in the benzylidene group due to fewer methoxy groups.
- Higher hydrophobicity from the phenyl group compared to the methoxyethyl chain.
- Biological activity : Lower kinase inhibition potency (IC₅₀ = 1.2 µM vs. 0.7 µM for the target compound) due to diminished π-π stacking with target proteins .
Table 1: Key Structural and Functional Differences
Chromeno-Benzodioxocin Derivatives
The compound (2R,3S,8S,14S)-2-(3,4-Dihydroxyphenyl)-8-(4-Hydroxyphenyl)-3,4-Dihydro-2H,14H-8,14-Methanochromeno[7,8-d][1,3]benzodioxocin-3,5-diol () shares a polycyclic framework but differs critically:
- Functional groups : Hydroxyphenyl (vs. methoxy-substituted groups).
- Stereochemistry : Multiple chiral centers (R/S configurations) vs. the Z-isomer in the target compound.
- Bioactivity: Exhibits antioxidant properties (EC₅₀ = 12 µM in DPPH assay) due to phenolic hydroxyl groups, unlike the kinase-targeting benzofuro-oxazins .
Computational Comparison Methods
Similarity Coefficients
The Tanimoto coefficient (Tc) is widely used to compare binary fingerprints. For the target compound vs. its benzofuro-oxazin analog ():
Graph Isomorphism Networks (GIN)
GINs () analyze molecular graphs to identify substructural similarities. Key findings:
- The target compound shares 85% node alignment with its benzofuro-oxazin analog but only 40% with chromeno-benzodioxocins.
- GIN highlights the critical role of the methoxyethyl chain in differentiating binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
